

Overcoming TNG348-induced hepatotoxicity in preclinical models

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Compound of Interest

Compound Name: TNG348

Cat. No.: B15136822

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TNG348 Preclinical Hepatotoxicity Resource Center

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The clinical development of **TNG348** was discontinued in May 2024 due to observations of Grade 3 and 4 liver function abnormalities in a Phase 1/2 clinical trial.[1][2] This resource center is intended for researchers and scientists who may be using **TNG348** or similar compounds in a preclinical research setting. The information provided is for investigational purposes only and should not be interpreted as guidance for clinical use. Given the clinical outcome, any preclinical work with **TNG348** should include a robust assessment of potential hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is **TNG348** and what is its mechanism of action?

A1: **TNG348** is an orally available, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1). [3] USP1 is a deubiquitinating enzyme that plays a key role in DNA damage repair pathways, including the Fanconi anemia pathway and translesion synthesis.[4] By inhibiting USP1, **TNG348** was designed to induce synthetic lethality in cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations or other homologous recombination

deficiencies (HRD).[5][6] The inhibition of USP1 leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair and causing selective death in cancer cells.[3]

Q2: Why was the clinical development of **TNG348** halted?

A2: Tango Therapeutics, the developer of **TNG348**, discontinued the Phase 1/2 clinical trial (NCT06065059) after observing Grade 3 and 4 liver function abnormalities in patients who were on the study for more than eight weeks.[1][2] Grade 4 abnormalities are considered life-threatening.[1][2] This unexpected liver toxicity led to the decision to halt further development of the molecule to ensure patient safety.[1][2]

Q3: Was hepatotoxicity observed in preclinical studies of **TNG348**?

A3: Publicly available preclinical data for **TNG348** indicated that the compound was well-tolerated in in vivo studies, with no body weight loss observed.[6] A 2025 publication by Tango Therapeutics also noted the unexpected nature of the clinical liver toxicity, suggesting it was not predicted by their preclinical in vivo models.[7][8] This discrepancy highlights the challenge of translating preclinical safety data to human clinical outcomes.

Q4: Is the observed hepatotoxicity likely a class-wide effect of USP1 inhibitors?

A4: This is currently thought to be unlikely. The aforementioned 2025 publication from Tango Therapeutics suggests that the liver toxicity is not an on-target effect, as another USP1 inhibitor has been well-tolerated in clinical trials.[8] This points towards the possibility of off-target effects or issues related to the specific chemical properties of the **TNG348** molecule or its metabolites.

Troubleshooting Guide: Investigating and Mitigating Hepatotoxicity in Preclinical Models

This guide provides a framework for researchers to proactively assess and characterize the risk of hepatotoxicity when working with **TNG348** or similar compounds.

Observed Issue	Potential Cause	Recommended Action(s)
Elevated liver enzymes (ALT, AST) in in vivo models.	Direct hepatocellular injury.	1. Confirm the finding: Repeat the study with a larger group of animals. Include vehicle controls.2. Dose-response assessment: Determine if the toxicity is dose-dependent.3. Histopathology: Conduct a thorough histological examination of liver tissue to characterize the injury (e.g., necrosis, apoptosis, inflammation).4. Mechanism investigation: Perform in vitro assays (see below) to investigate potential mechanisms like mitochondrial dysfunction or reactive metabolite formation.
Elevated bilirubin and/or alkaline phosphatase (ALP) in in vivo models.	Cholestatic or mixed-type liver injury.	1. Histopathology: Examine liver tissue for signs of cholestasis, such as bile duct proliferation or bile plugs.2. In vitro transporter inhibition assays: Assess the compound's potential to inhibit key bile acid transporters like the Bile Salt Export Pump (BSEP).
Inconsistent or species-specific hepatotoxicity.	Differences in drug metabolism and disposition between species.	1. Metabolite profiling: Identify the major metabolites in different species (e.g., mouse, rat, dog, human) using liver microsomes or hepatocytes.2. Cross-species in vitro testing: Compare the cytotoxicity of the

parent compound and its major metabolites in hepatocytes from different species.

No overt toxicity in animal models, but concern remains (given TNG348's clinical outcome).

Animal models may lack predictivity for certain types of idiosyncratic drug-induced liver injury (DILI).

1. Utilize advanced in vitro models: Test the compound in more complex, human-relevant systems like 3D liver spheroids, co-cultures with immune cells, or microphysiological systems (liver-on-a-chip). 2. Stress tests: Co-treat hepatocytes with the compound and a non-hepatotoxic dose of an inflammatory stimulus (e.g., LPS) to unmask potential idiosyncratic toxicity.

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using Primary Hepatocytes

- Objective: To assess the direct cytotoxic potential of a compound on primary hepatocytes.
- Methodology:
 - Cell Culture: Plate cryopreserved primary hepatocytes (human, rat, mouse) in collagen-coated plates. Allow cells to form a monolayer.
 - Compound Treatment: Treat hepatocytes with a range of compound concentrations (e.g., 0.1 to 100 μ M) for 24 to 72 hours.
 - Endpoint Assays:
 - Cell Viability: Measure ATP content (e.g., CellTiter-Glo®) to assess overall cell health.

- Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.
- Apoptosis: Measure caspase-3/7 activity to assess for programmed cell death.
- Data Analysis: Calculate IC50 values for each endpoint and compare across species.

Protocol 2: In Vivo Rodent Hepatotoxicity Study

- Objective: To evaluate the potential for a compound to cause liver injury in a rodent model.
- Methodology:
 - Animal Model: Use male and female Sprague-Dawley rats or C57BL/6 mice.
 - Dosing: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 7 to 28 days. Include at least three dose levels (low, mid, high) and a vehicle control group.
 - Monitoring:
 - Clinical Observations: Record daily observations of animal health and behavior.
 - Body Weight: Measure body weight at least twice weekly.
 - Terminal Procedures:
 - Blood Collection: Collect blood for clinical chemistry analysis of liver enzymes (ALT, AST, ALP) and bilirubin.
 - Organ Weights: Weigh the liver and other major organs.
 - Histopathology: Fix the liver in 10% neutral buffered formalin, process, and stain with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.

Protocol 3: Mechanistic In Vitro Assays

- Objective: To investigate specific mechanisms of potential hepatotoxicity.

- Methodology:
 - Mitochondrial Toxicity: Treat hepatocytes or isolated mitochondria with the compound and measure changes in mitochondrial respiration (e.g., using a Seahorse XF Analyzer) or mitochondrial membrane potential.
 - Reactive Metabolite Formation: Incubate the compound with human liver microsomes in the presence of NADPH and a trapping agent like glutathione (GSH). Analyze for the formation of GSH adducts by LC-MS/MS.
 - Bile Salt Export Pump (BSEP) Inhibition: Use membrane vesicles expressing human BSEP to determine the compound's IC50 for inhibiting the transport of a probe substrate.

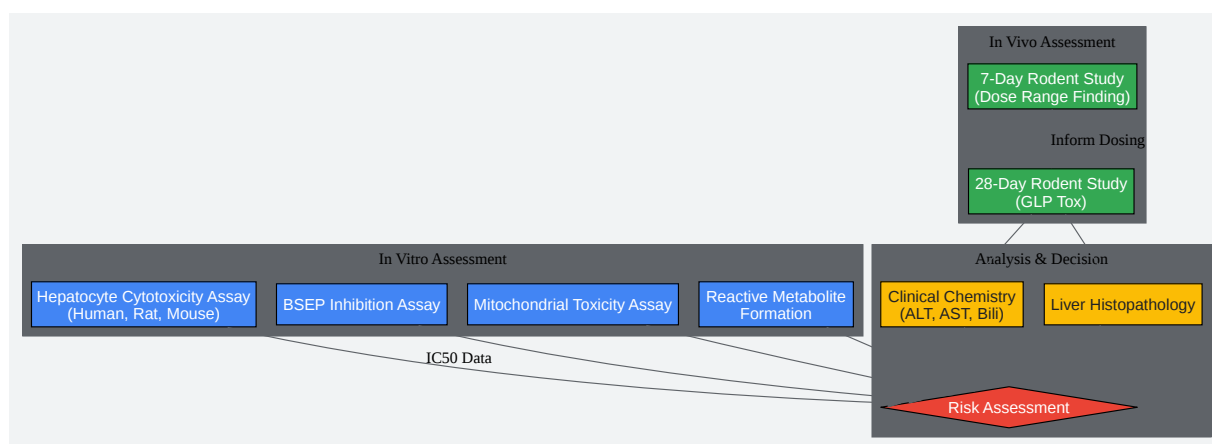
Quantitative Data Summary

While specific preclinical toxicology data for **TNG348** is not publicly available, the following table provides a template for summarizing key hepatotoxicity assessment data.

Assay	Endpoint	TNG348 (Example Data)	Control Compound (Non-toxic)	Control Compound (Hepatotoxic)
Human Hepatocyte Cytotoxicity	IC50 (µM)	> 50	> 50	5
Rat Hepatocyte Cytotoxicity	IC50 (µM)	> 50	> 50	10
Mitochondrial Toxicity	IC50 (µM)	> 50	> 50	2
BSEP Inhibition	IC50 (µM)	25	> 100	1
7-Day Rat Study (100 mg/kg)	ALT (U/L)	60 ± 15	55 ± 10	500 ± 150
7-Day Rat Study (100 mg/kg)	Liver Histopathology	No significant findings	No significant findings	Centrilobular Necrosis

Visualizations

Caption: **TNG348** inhibits the USP1-UAF1 complex, leading to the accumulation of ubiquitinated PCNA and FANCD2.



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Caption: A workflow for preclinical hepatotoxicity assessment, integrating in vitro and in vivo studies.

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